molecular formula C18H22N4O7 B13730488 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide

Cat. No.: B13730488
M. Wt: 406.4 g/mol
InChI Key: ZPOLHSILYVMUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes multiple pyrrolidinone groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with propanoic acid derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and pH to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the pyrrolidinone groups, which can form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
  • (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate

Uniqueness

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide stands out due to its multiple pyrrolidinone groups, which enhance its binding affinity and specificity for various molecular targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N4O7

Molecular Weight

406.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide

InChI

InChI=1S/C18H22N4O7/c23-13(5-9-21-15(25)1-2-16(21)26)19-7-11-29-12-8-20-14(24)6-10-22-17(27)3-4-18(22)28/h1-4H,5-12H2,(H,19,23)(H,20,24)

InChI Key

ZPOLHSILYVMUEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.